![molecular formula C9H10NO4+ B14225786 [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium CAS No. 821005-87-2](/img/structure/B14225786.png)
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and an oxidanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium typically involves the reaction of 4-nitrobenzaldehyde with methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [2-Methoxy-2-(4-nitrophenyl)ethanol]
- [2-Methoxy-5-(2-(4-nitrophenyl)ethenyl)phenol]
- [2-Methoxy-2-(4-aminophenyl)ethenyl]oxidanium
Uniqueness
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
821005-87-2 |
|---|---|
Molecular Formula |
C9H10NO4+ |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
[2-methoxy-2-(4-nitrophenyl)ethenyl]oxidanium |
InChI |
InChI=1S/C9H9NO4/c1-14-9(6-11)7-2-4-8(5-3-7)10(12)13/h2-6,11H,1H3/p+1 |
InChI Key |
WEDSBLNLXRWXME-UHFFFAOYSA-O |
Canonical SMILES |
COC(=C[OH2+])C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
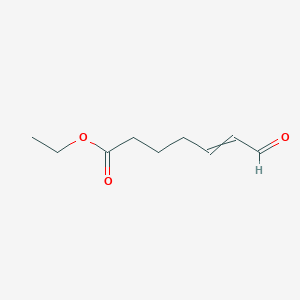
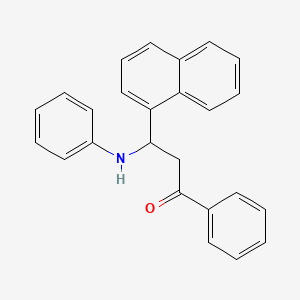
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
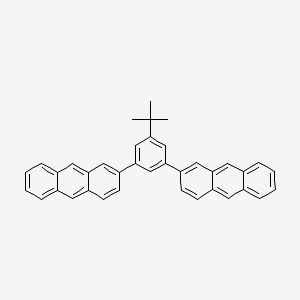
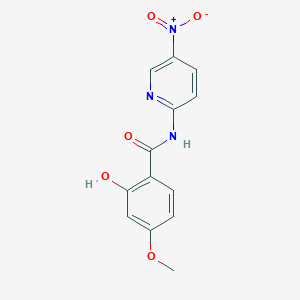

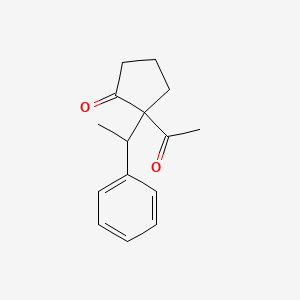
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
